(3-Phenylphenyl)methanamine hydrochloride
Description
Contextualization of Biphenylmethylamines in Organic Chemistry and Chemical Biology
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This rigid, aromatic core can effectively orient functional groups in three-dimensional space, facilitating interactions with biological targets such as enzymes and receptors. The introduction of a methylamine (B109427) group to this scaffold, as seen in biphenylmethylamines, provides a key functional handle for further chemical modification and a basic nitrogen center that can participate in crucial binding interactions.
In organic chemistry, biphenyl derivatives are foundational components for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The versatility of the biphenyl structure allows for the introduction of various substituents, leading to a diverse array of chemical properties and applications.
Historical Development and Significance of Amine Hydrochlorides as Chemical Intermediates
The use of amine hydrochlorides as chemical intermediates has a long and significant history in chemical synthesis, particularly in the pharmaceutical industry. Amines are often liquids or oils at room temperature, which can present challenges in handling, purification, and storage. Conversion of an amine to its hydrochloride salt typically yields a stable, crystalline solid that is easier to manage.
Furthermore, the hydrochloride salt form often improves the solubility of the amine in aqueous solutions, a desirable property for certain reaction conditions and for the formulation of active pharmaceutical ingredients (APIs). The formation of the hydrochloride also serves to protect the amine functionality during synthetic steps where the free base might be reactive. Many drugs containing amine groups are administered as their hydrochloride salts to enhance stability and bioavailability.
Scope and Research Imperatives for (3-Phenylphenyl)methanamine Hydrochloride Studies
Research involving this compound is primarily driven by its utility as a versatile chemical intermediate. Current research imperatives for this compound can be categorized into several key areas:
Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. It is particularly noted for its use as an intermediate in the development of drugs targeting neurological disorders chemimpex.com.
Chemical Synthesis: In the broader field of organic synthesis, this compound is employed to create intricate molecular architectures. Its reactive amine group allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists chemimpex.com.
Material Science: The biphenyl moiety within the compound's structure suggests its potential use in the formulation of specialty polymers and other advanced materials where specific optical or electronic properties are desired chemimpex.com.
A notable example of its application is found in a US patent, which details the use of 3-phenylbenzylamine hydrochloride as a reactant in the synthesis of isothiocyanate compounds. These resulting compounds were investigated for their potential as anti-tumor agents, highlighting the role of this compound in the discovery of new therapeutic leads.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 870837-46-0 |
| Molecular Formula | C₁₃H₁₄ClN |
| Molecular Weight | 219.71 g/mol |
| Appearance | White to off-white solid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-phenylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGFUBODWRKTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590010 | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-46-0 | |
| Record name | [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870837-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenylphenyl Methanamine Hydrochloride
Classical Approaches to Primary Amine Hydrochloride Synthesis
Traditional methods for synthesizing primary amines like benzylamine (B48309) derivatives have been well-established for decades, offering reliable, albeit sometimes harsh, reaction pathways.
One of the most fundamental methods for preparing primary amines is through the reduction of nitriles or primary amides. libretexts.org For the synthesis of (3-Phenylphenyl)methanamine, this would involve the reduction of either 3-phenylbenzonitrile or 3-phenylbenzamide.
The reduction of nitriles is a powerful technique that extends the carbon chain by one atom. The synthesis typically begins with a suitable alkyl halide, which undergoes nucleophilic substitution with a cyanide salt to form the nitrile. This nitrile is then reduced to the primary amine. libretexts.org
Primary amides, which can be prepared from carboxylic acid derivatives like acid chlorides, also serve as excellent precursors to primary amines. youtube.com Unlike nitrile reduction, the reduction of an amide does not alter the number of carbon atoms in the molecular skeleton.
A variety of reducing agents can be employed for these transformations, each with its own reactivity profile. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both nitriles and amides to amines. youtube.comlibretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel, is another common method. libretexts.org Other reagent systems, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165), have also been developed for nitrile reduction. researchgate.net
| Reducing Agent/System | Substrate | Key Characteristics | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Nitriles, Amides | Powerful, non-selective reducing agent; requires anhydrous conditions and careful workup. | youtube.comlibretexts.org |
| H₂ / Metal Catalyst (Pd, Pt, Ni) | Nitriles | Effective method, though may require elevated temperature and pressure. Can sometimes affect other functional groups. | libretexts.org |
| Diisopropylaminoborane / LiBH₄ (cat.) | Nitriles | Reduces a large variety of nitriles in excellent yields. | researchgate.net |
| Ammonia (B1221849) Borane (NH₃BH₃) | Nitriles | Reduces a wide range of nitriles without a catalyst, with H₂ and NH₃ as byproducts. | organic-chemistry.org |
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen with direct alkylation of ammonia. pearson.comwikipedia.org This pathway is particularly well-suited for synthesizing benzylamine and its derivatives. brainly.com
The synthesis proceeds in two main steps:
N-Alkylation of Phthalimide (B116566): The sodium or potassium salt of phthalimide is reacted with a primary alkyl halide. For the target molecule, this would be a 3-phenylbenzyl halide (e.g., 3-phenylbenzyl chloride or bromide). The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), undergoing an Sₙ2 reaction with the halide to form an N-alkylphthalimide intermediate. brainly.comresearchgate.net
Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. This is traditionally done by acidic hydrolysis, but this can be slow. wikipedia.org A more common and often milder method is hydrazinolysis, known as the Ing-Manske procedure, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.orgresearchgate.net This cleaves the imide and precipitates phthalhydrazide, leaving the desired primary amine in solution. wikipedia.org
The Gabriel synthesis is valued for its ability to produce pure primary amines, making it a frequently cited and dependable method in organic synthesis. pearson.combrainly.com
| Deprotection Reagent | Byproduct | Conditions | Reference |
|---|---|---|---|
| Hydrazine (N₂H₄) | Phthalhydrazide | Typically refluxed in an alcohol solvent like methanol (B129727) or ethanol. | wikipedia.orgresearchgate.net |
| Strong Acid (e.g., HCl, H₂SO₄) | Phthalic Acid | Aqueous acid hydrolysis, often under harsh conditions (e.g., prolonged heating). | wikipedia.org |
| Strong Base (e.g., NaOH, KOH) | Phthalate Salt | Aqueous base hydrolysis. | brainly.com |
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. ias.ac.in This process involves the reaction of an aldehyde or ketone with ammonia, a primary, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org
To synthesize (3-Phenylphenyl)methanamine, the strategy would involve the reaction of 3-phenylbenzaldehyde (B74331) with ammonia. The aldehyde and ammonia condense to form an imine, which is subsequently reduced without being isolated. ias.ac.in This can be performed as a one-pot reaction.
A variety of reducing agents can be used, with the choice often depending on the need for selectivity. Sodium borohydride (NaBH₄) is a common and effective choice. ias.ac.in For direct reductive amination, where the aldehyde, amine, and reducing agent are mixed together, a selective reducing agent that reduces the imine faster than the carbonyl group is preferred. Sodium cyanoborohydride (NaBH₃CN) is often used for this purpose. libretexts.org Catalytic hydrogenation over a metal catalyst is another effective method for the reduction step. researchgate.netgoogle.com
| Reducing Agent | Typical Application | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Indirect Reductive Amination | Classical, cost-effective hydride reagent. Added after imine formation. | ias.ac.in |
| Sodium Cyanoborohydride (NaBH₃CN) | Direct Reductive Amination | Selectively reduces the imine/iminium ion in the presence of the carbonyl group. | libretexts.org |
| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Direct or Indirect | "Green" reducing agent, often highly efficient. Can be used in one-pot procedures. | researchgate.netgoogle.com |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Direct Reductive Amination | A milder, less toxic alternative to NaBH₃CN. | libretexts.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient approach to complex molecules. Several MCRs are applicable to the synthesis of amines.
The Mannich reaction is a prominent example, which typically involves an amine (often as its hydrochloride salt), a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (a C-H, N-H, O-H, etc. acid). nih.gov The reaction proceeds through the formation of an iminium salt, which is then attacked by the nucleophile. While classic Mannich reactions often yield β-amino carbonyl compounds, variations can be used to construct substituted amines.
The Strecker synthesis is another foundational MCR that produces α-amino nitriles from the reaction of an aldehyde, an amine (such as ammonia), and a source of cyanide (e.g., KCN). The resulting α-amino nitrile can then be hydrolyzed to an α-amino acid or, potentially, reduced to a 1,2-diamine.
Other MCRs, such as the Petasis and Kabachnik-Fields reactions, provide routes to various amine structures and demonstrate the power of convergent synthesis in rapidly building molecular complexity from simple starting materials. organic-chemistry.org
| Reaction Name | Core Components | Primary Product Type | Reference |
|---|---|---|---|
| Mannich Reaction | Amine (or Ammonia), Aldehyde, Active Hydrogen Compound | β-Amino compounds (e.g., β-amino ketones) | nih.gov |
| Strecker Synthesis | Aldehyde, Amine (or Ammonia), Cyanide Source | α-Amino nitriles | nih.gov |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Substituted Amines | organic-chemistry.org |
| Kabachnik-Fields Reaction | Amine, Aldehyde, Phosphite | α-Aminophosphonates |
Advanced and Green Chemistry Syntheses of Amine Hydrochlorides
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign processes. These principles have been applied to the synthesis of amines, leading to novel catalytic methods.
An innovative, two-step, one-pot synthesis for primary amine hydrochlorides has been developed that utilizes alkynes as starting materials. This method is notable for its high atom economy and mild reaction conditions, as it avoids the use of strong acids or bases and generates no by-products.
The process involves:
Catalytic Hydration of an Alkyne: In the first step, an alkyne is catalytically hydrated to the corresponding ketone. For the synthesis of (3-Phenylphenyl)methanamine, the starting material would be 1-ethynyl-3-phenylbenzene. This alkyne undergoes a gold-catalyzed hydrolysis in the presence of water to form 3-phenylacetophenone.
Catalytic Reductive Amination: The ketone formed in situ is then subjected to reductive amination. A rhodium complex catalyzes the reaction with ammonium (B1175870) formate, which serves as both the ammonia source and the hydrogen donor, to yield the final primary amine.
This tandem catalytic system provides a direct route from alkynes to primary amines under mild conditions. The final amine can then be isolated as its hydrochloride salt.
Amide Formation from Amine Hydrochloride Salts and Orthoesters
A direct and efficient method for the synthesis of amides involves the reaction of amine hydrochloride salts with orthoesters, such as trimethyl orthoacetate (TMOA). This protocol is notable for its practicality, high yields, and simple workup, providing a rapid conversion of amine hydrochlorides to their corresponding acetamides. acs.orgfigshare.com The reaction proceeds effectively with a range of primary and secondary aliphatic and some arylamine hydrochloride salts. figshare.com
The proposed mechanism suggests the reaction initiates via an O-methylimidate intermediate. This intermediate subsequently undergoes in situ demethylation by the chloride ion, affording the final acetamide (B32628) product. sci-hub.se The versatility of this method is enhanced by the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes while maintaining comparable yields to traditional thermal heating. sci-hub.se This approach represents a reproducible and expedient process for the acetylation of amines under mildly acidic conditions. sci-hub.se
| Reactants | Reagent | Conditions | Product | Yield (%) | Ref |
| Primary/Secondary Amine·HCl | Trimethyl orthoacetate (TMOA) | Thermal (Reflux) or Microwave (135°C) | N-Acetylated Amine | 86-99% | sci-hub.se |
| Arylamine·HCl | Trimethyl orthoacetate (TMOA) | Thermal (Reflux) or Microwave (135°C) | N-Acetylated Aniline | High | figshare.com |
Visible-Light Photocatalysis in Amide Synthesis from Amines
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for amide bond formation under mild conditions. mdpi.com This approach avoids the need for stoichiometric activating agents that are common in traditional amidation. mdpi.comresearchgate.net Various substrates, including halides, arenes, and even alkanes, can be effectively converted into amides using this method. mdpi.com
One prominent strategy involves the oxidative coupling of aldehydes and amines. Using an inexpensive organic photocatalyst like phenazine (B1670421) ethosulfate and air as the oxidant, a range of aromatic aldehydes undergo oxidative amidation in good yields. mdpi.com Another approach utilizes photocatalysts such as Ru(bpy)₃Cl₂ to convert enamines into amides through a photosensitized formation of a singlet oxygen intermediate, which initiates a [2+2] cycloaddition and subsequent bond cleavage. organic-chemistry.org This method is applicable to cyclic, acyclic, and ketone-derived enamines. organic-chemistry.org Furthermore, photocatalytic systems can drive the aminocarbonylation of aryl and alkyl halides with amines under continuous-flow conditions, showcasing broad substrate tolerance. mdpi.com Amine radical cations, generated via single electron transfer under photoredox conditions, are key reactive intermediates in many of these transformations. beilstein-journals.org
| Substrates | Photocatalyst | Key Features | Ref |
| Aldehydes and Amines | Organic Dyes (e.g., phenazine ethosulfate) | Uses air as a green oxidant. | mdpi.com |
| Enamines | Ru(bpy)₃Cl₂ | Proceeds via a singlet oxygen intermediate. | organic-chemistry.org |
| Aryl/Alkyl Halides and Amines | [Ir(ppy)₂(dtbbpy)]PF₆ | Tandem photoredox catalysis in continuous-flow. | mdpi.com |
| Thioacids and Amines | Mes-Acr-MeBF₄ (Organic photocatalyst) | Metal-, base-, and additive-free; high functional group tolerance. | organic-chemistry.org |
Copper-Mediated Oxidative Coupling Protocols
Copper-catalyzed aerobic oxidative coupling provides a modular and efficient pathway to secondary and tertiary amides from a wide array of alcohols and amines. acs.org This methodology is operationally simple and utilizes commercially available catalyst systems, such as those based on copper and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). acs.orgnih.gov The reactions are often rapid, completing within hours at room temperature, and demonstrate excellent functional group compatibility. acs.org
The general mechanism involves the initial oxidation of an alcohol to an aldehyde. This aldehyde is then trapped by an amine to form a hemiaminal intermediate, which is subsequently oxidized to the corresponding amide. nih.gov The process uses oxygen from the air as the terminal oxidant, making it an environmentally benign method that produces only water as a byproduct. acs.orgnih.gov This protocol is effective for all four combinations of benzylic/aliphatic alcohols and primary/secondary amines. acs.org A related copper-catalyzed, one-pot method allows for the direct oxidative amidation between methylarenes and amines, integrating methylarene oxidation and amide bond formation into a single operation. rsc.org
Stereoselective and Enantioselective Approaches to Chiral Amines
The synthesis of enantiomerically enriched chiral amines is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines and enamines stands out as one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach has been scaled for industrial applications. nih.gov
Metal-catalyzed enantioselective reductive amination (ERA) of ketones using ammonia or ammonium salts is another direct route to chiral primary amines. thieme-connect.comthieme-connect.com While historically challenging due to the instability of NH-imine intermediates and catalyst inhibition, significant advances have been made in recent years. thieme-connect.comthieme-connect.com These methods often rely on the design and synthesis of modular chiral ligands that, when complexed with metals like iridium or ruthenium, can achieve high activity and enantioselectivity. nih.gov Besides hydrogenation-based methods, other enantioselective transformations for synthesizing chiral amines include hydroamination and allylic amination. nih.gov
| Method | Substrate | Key Features | Ref |
| Asymmetric Hydrogenation (AH) | Prochiral Imines, Enamines | Direct, efficient, and industrially scalable for α-chiral amines. | nih.gov |
| Enantioselective Reductive Amination (ERA) | Ketones | Direct synthesis of chiral primary amines using an amine source (e.g., NH₄I) and a reductant (e.g., H₂). | thieme-connect.comthieme-connect.com |
| Biomimetic Chemocatalysis | Ketones | Inspired by enzymatic transaminations, offering a straightforward route to α-chiral primary amines. | rsc.org |
Preparative Strategies for (3-Phenylphenyl)methanamine Hydrochloride and Analogues
General Procedures for Aromatic Methylamine (B109427) Hydrochlorides
The synthesis of aromatic methylamine hydrochlorides, such as benzylamine hydrochloride, can be achieved through several established routes. A primary industrial method involves the reaction of a benzyl (B1604629) chloride with ammonia. wikipedia.org Alternative syntheses include the reduction of a benzonitrile (B105546) or the reductive amination of a benzaldehyde, often utilizing a catalyst like Raney nickel. wikipedia.org
Once the free amine is obtained, its conversion to the hydrochloride salt is typically straightforward. This is generally accomplished by treating a solution of the amine (e.g., in methanol or ether) with hydrochloric acid. researchgate.net The resulting salt, being less soluble in the organic solvent, often precipitates and can be isolated by filtration. For instance, passing dry hydrogen chloride gas through an ethereal solution of the amine is an effective method for producing a dry hydrochloride salt free of excess acid. researchgate.net
Synthesis via Functionalized Biphenyl (B1667301) Precursors
The synthesis of this compound logically proceeds from functionalized 3-phenylbiphenyl precursors. The biphenyl scaffold itself can be constructed via various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov
Two plausible and efficient pathways to the target compound are outlined below:
Via Reduction of 3-Biphenylcarbonitrile: A common route to primary benzylic amines is the reduction of the corresponding nitrile. 3-Biphenylcarbonitrile can be synthesized and then reduced to (3-Phenylphenyl)methanamine. Catalytic hydrogenation, often using catalysts like Raney nickel in the presence of ammonia, is a highly effective method for this transformation. google.com The resulting free amine is then converted to its hydrochloride salt as previously described.
Via Reductive Amination of 3-Biphenylcarboxaldehyde: An alternative strategy involves the reductive amination of 3-biphenylcarboxaldehyde. This aldehyde can be prepared from corresponding biphenyl precursors, for example, by the reduction of a nitrile derivative with diisobutylaluminum hydride (DIBAL-H). google.com The subsequent reductive amination with an ammonia source and a reducing agent directly yields the primary amine, (3-Phenylphenyl)methanamine, which can then be isolated as the hydrochloride salt.
Both pathways leverage standard, high-yielding organic transformations and start from accessible biphenyl intermediates, providing reliable methods for the preparation of this compound.
Preparation for Focused Compound Library Generation
The preparation of focused compound libraries utilizing this compound as a core building block typically involves its reaction with a diverse set of reagents in a parallel synthesis format. This approach allows for the efficient creation of a multitude of structurally related analogs. Key synthetic strategies include amide bond formation, reductive amination, and the synthesis of ureas and carbamates.
In a representative workflow for generating a focused amide library, this compound is first neutralized to the free amine. This is often achieved by treatment with a suitable base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The resulting free amine is then reacted with a library of carboxylic acids. To facilitate the amide coupling, a variety of activating agents can be employed. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a base like DIPEA. The reactions are typically conducted in an array of reaction vessels, allowing for the simultaneous synthesis of numerous distinct amide products.
Reductive amination offers another powerful method for library generation. In this approach, (3-Phenylphenyl)methanamine is reacted with a library of aldehydes or ketones. The initial condensation of the amine and the carbonyl compound forms an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is valued for its mildness and selectivity. The reactions are generally carried out in solvents such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).
Furthermore, the primary amine of (3-Phenylphenyl)methanamine serves as a nucleophile for reactions with isocyanates or activated carbamates to generate libraries of ureas and carbamates, respectively. These reactions are often high-yielding and proceed under mild conditions, making them well-suited for parallel synthesis. nih.govnih.gov
The table below summarizes the general approaches for the preparation of a focused compound library starting from (3-Phenylphenyl)methanamine.
| Reaction Type | Reactant Class | Coupling/Reducing Agent | Typical Solvent(s) | Product Class |
| Amide Coupling | Carboxylic Acids | HATU, HBTU, EDC/HOBt | DMF, DCM | N-substituted amides |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | DCE, THF, MeOH | Secondary/Tertiary amines |
| Urea Synthesis | Isocyanates | None (or base catalyst) | DCM, THF | N,N'-disubstituted ureas |
| Carbamate Synthesis | Chloroformates | Base (e.g., TEA, Pyridine) | DCM, THF | N-substituted carbamates |
Specific Reaction Conditions Utilizing this compound as a Reactant
The following tables provide more specific examples of reaction conditions for key transformations involving (3-Phenylphenyl)methanamine as a reactant, based on established synthetic protocols for primary amines.
Table 1: Amide Coupling Reaction
This table outlines a typical procedure for the synthesis of an N-((3-phenylphenyl)methyl)amide derivative.
| Parameter | Condition |
| Reactants | |
| (3-Phenylphenyl)methanamine | 1.0 equivalent |
| Carboxylic Acid | 1.1 equivalents |
| Coupling Reagent (HATU) | 1.2 equivalents |
| Base (DIPEA) | 2.0 equivalents |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up followed by extraction and purification by chromatography. |
Table 2: Reductive Amination Reaction
This table details a standard protocol for the synthesis of a secondary amine via reductive amination.
| Parameter | Condition |
| Reactants | |
| (3-Phenylphenyl)methanamine | 1.0 equivalent |
| Aldehyde | 1.0 equivalent |
| Reducing Agent (NaBH(OAc)₃) | 1.5 equivalents |
| Additive (Acetic Acid) | Catalytic amount |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Work-up | Quenching with saturated aqueous NaHCO₃, followed by extraction and purification. |
These generalized conditions serve as a starting point for the synthesis of diverse compound libraries. Optimization of these parameters, such as the choice of solvent, base, and temperature, may be necessary depending on the specific substrates being used. The resulting libraries of compounds can then be subjected to high-throughput screening to identify molecules with desired biological activities.
Chemical Transformations and Reactivity of 3 Phenylphenyl Methanamine Hydrochloride
Nucleophilic Reactivity of the Amine Moiety
The primary amino group in (3-Phenylphenyl)methanamine is a key center of reactivity, readily participating in reactions typical of primary amines, such as additions to carbonyls and nucleophilic substitutions.
Acylation Reactions to Form Amides
The N-acylation of (3-Phenylphenyl)methanamine is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is one of the most widely researched methods for forming amide bonds in organic chemistry. The process involves treating the amine with an acylating agent, such as a carboxylic acid, acyl chloride, or anhydride.
When using a carboxylic acid directly, a coupling agent is typically required to activate the carboxyl group, facilitating the nucleophilic attack by the amine. Common coupling reagents include carbodiimides or phosphonium (B103445) and uronium salts, such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU). Alternatively, electrochemical methods for N-acylation under aqueous conditions have also been developed, offering a sustainable approach to amide synthesis. The general reaction involves the formation of a stable carbon-nitrogen bond, yielding an N-(3-phenylbenzyl)amide.
Table 1: Examples of Acylation Reactions An interactive data table is available below.
| Acylating Agent | Coupling Agent/Condition | Product |
|---|---|---|
| Acetic Anhydride | Base (e.g., Pyridine) | N-(3-Phenylbenzyl)acetamide |
| Benzoyl Chloride | Base (e.g., Triethylamine) | N-(3-Phenylbenzyl)benzamide |
| Propanoic Acid | HBTU | N-(3-Phenylbenzyl)propanamide |
| Phenylacetic Acid | DCC (Dicyclohexylcarbodiimide) | N-(3-Phenylbenzyl)-2-phenylacetamide |
Interactive Data Table: Acylation Reactions
| Acylating Agent | Coupling Agent/Condition | Product |
|---|---|---|
| Acetic Anhydride | Base (e.g., Pyridine) | N-(3-Phenylbenzyl)acetamide |
| Benzoyl Chloride | Base (e.g., Triethylamine) | N-(3-Phenylbenzyl)benzamide |
| Propanoic Acid | HBTU | N-(3-Phenylbenzyl)propanamide |
| Phenylacetic Acid | DCC (Dicyclohexylcarbodiimide) | N-(3-Phenylbenzyl)-2-phenylacetamide |
Formation of Imines and Subsequent Reductive Processes
(3-Phenylphenyl)methanamine readily reacts with aldehydes and ketones in a condensation reaction to form an imine, also known as a Schiff base. This process involves the nucleophilic amine attacking the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine.
This reaction is a key part of a powerful synthetic method known as reductive amination. In this two-step or one-pot process, the imine intermediate is not isolated but is reduced in situ to a secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the protonated imine in the presence of the starting carbonyl compound, allowing the reaction to be performed efficiently in a single pot. This methodology provides a robust route to a wide array of N-substituted (3-phenylbenzyl)amines.
Table 2: Reductive Amination of (3-Phenylphenyl)methanamine An interactive data table is available below.
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl-(3-phenylphenyl)methanamine |
| Acetone | NaBH(OAc)₃ | N-Isopropyl-(3-phenylphenyl)methanamine |
| Cyclohexanone | NaBH₄ | N-Cyclohexyl-(3-phenylphenyl)methanamine |
| 4-Methoxybenzaldehyde | NaBH₃CN | N-(4-Methoxybenzyl)-(3-phenylphenyl)methanamine |
Interactive Data Table: Reductive Amination
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl-(3-phenylphenyl)methanamine |
| Acetone | NaBH(OAc)₃ | N-Isopropyl-(3-phenylphenyl)methanamine |
| Cyclohexanone | NaBH₄ | N-Cyclohexyl-(3-phenylphenyl)methanamine |
| 4-Methoxybenzaldehyde | NaBH₃CN | N-(4-Methoxybenzyl)-(3-phenylphenyl)methanamine |
Mannich-type Reactions and Base Formation
The Mannich reaction is a three-component condensation that forms a C-C bond, resulting in a β-amino carbonyl compound known as a Mannich base. organic-chemistry.orggoogle.com The reaction involves an active hydrogen compound (e.g., a ketone), a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org
In this context, (3-Phenylphenyl)methanamine can serve as the amine component. The reaction is typically initiated by the formation of an iminium ion from the amine and formaldehyde. This electrophilic iminium ion is then attacked by the enol form of the ketone (the active hydrogen compound), leading to the formation of the Mannich base. rsc.org This reaction provides a versatile method for aminoalkylation, incorporating the (3-phenylbenzyl)amino-methyl moiety into various substrates. organic-chemistry.org
Table 3: Mannich-type Reaction Example An interactive data table is available below.
| Active Hydrogen Compound | Aldehyde | Amine | Product (Mannich Base) |
|---|---|---|---|
| Acetophenone | Formaldehyde | (3-Phenylphenyl)methanamine | 3-((3-Phenylbenzyl)amino)-1-phenylpropan-1-one |
Interactive Data Table: Mannich-type Reaction
| Active Hydrogen Compound | Aldehyde | Amine | Product (Mannich Base) |
|---|---|---|---|
| Acetophenone | Formaldehyde | (3-Phenylphenyl)methanamine | 3-((3-Phenylbenzyl)amino)-1-phenylpropan-1-one |
Guanidylation and Related Derivatizations for Aminoguanidine Synthesis
Guanidylation is the process of converting a primary or secondary amine into a guanidine (B92328) by introducing a carbamimidoyl group. This transformation is synthetically valuable as the guanidine functional group is a key structural element in many natural products and pharmaceuticals. nih.gov A variety of reagents, known as guanidinylating agents, can be used to effect this transformation on (3-Phenylphenyl)methanamine.
Common approaches include the use of S-methylisothioureas, pyrazole-carboxamidines, or carbodiimides. rsc.orgrsc.org For instance, 1H-pyrazole-1-carboxamidine hydrochloride is a widely used reagent that reacts with primary amines to form guanidinium (B1211019) salts. ntnu.no Other advanced reagents, such as N,N′-Di-Boc-N″-triflylguanidine, have been developed for the efficient guanidinylation of even unreactive amines. google.com These methods often involve the use of protected guanidinylating agents to manage the reactivity of the guanidine group, with the protecting groups being removed in a final step. google.comnih.gov
Table 4: Common Guanidinylating Agents An interactive data table is available below.
| Reagent | Typical Conditions | Product Type |
|---|---|---|
| 1H-Pyrazole-1-carboxamidine hydrochloride | Base (e.g., DIEA), DMF or MeCN | N-(3-Phenylbenzyl)guanidinium salt |
| N,N'-Di-Boc-S-methylisothiourea | HgCl₂, Et₃N | N,N'-Di-Boc-N''-(3-phenylbenzyl)guanidine |
| N,N′-Di-Boc-N″-triflylguanidine | Base (e.g., Et₃N), CH₂Cl₂ | N,N'-Di-Boc-N''-(3-phenylbenzyl)guanidine |
| Carbodiimide (e.g., DIC) + H₂N-R' | Catalyst (e.g., CuCl₂) | N,N',N''-trisubstituted guanidine |
Interactive Data Table: Guanidinylating Agents
| Reagent | Typical Conditions | Product Type |
|---|---|---|
| 1H-Pyrazole-1-carboxamidine hydrochloride | Base (e.g., DIEA), DMF or MeCN | N-(3-Phenylbenzyl)guanidinium salt |
| N,N'-Di-Boc-S-methylisothiourea | HgCl₂, Et₃N | N,N'-Di-Boc-N''-(3-phenylbenzyl)guanidine |
| N,N′-Di-Boc-N″-triflylguanidine | Base (e.g., Et₃N), CH₂Cl₂ | N,N'-Di-Boc-N''-(3-phenylbenzyl)guanidine |
| Carbodiimide (e.g., DIC) + H₂N-R' | Catalyst (e.g., CuCl₂) | N,N',N''-trisubstituted guanidine |
Reactions Involving the Biphenyl (B1667301) Moiety
Aromatic Functionalization and Substitution Patterns
The biphenyl core of (3-Phenylphenyl)methanamine is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. The position of substitution is dictated by the directing effects of the substituents already present on the rings. Biphenyl itself is more reactive than benzene (B151609) towards EAS, with substitution favoring the ortho and para positions due to resonance stabilization of the intermediate carbocation. quora.com
In (3-Phenylphenyl)methanamine, there are two key substituents to consider: the phenyl group on ring A and the aminomethyl group (-CH₂NH₂) on ring B.
Ring A (unsubstituted phenyl ring): This ring is activated by the substituted phenyl group at its position 1. Electrophilic attack will be directed to the ortho (positions 2', 6') and para (position 4') positions.
Ring B (substituted phenyl ring): This ring has two directing groups. The phenyl group at position 3 is an ortho-, para-director. The -CH₂NH₂ group is an alkylamine substituent, which is an activating, ortho-, para-directing group. lumenlearning.comunizin.org However, under the often acidic conditions of EAS, the amine will be protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group. To achieve ortho/para substitution relative to the aminomethyl group, it is common practice to first protect the amine as an amide (e.g., acetamide), which is an activating ortho-, para-director. libretexts.org
Therefore, the substitution pattern depends heavily on reaction conditions. Under conditions where the amine is protected, substitution will be directed to positions 2, 4, and 6 by both the amide and the phenyl group. Under strongly acidic conditions where the amine is protonated, the directing effects become more complex, with the deactivating -CH₂NH₃⁺ group directing meta (to position 5) and the activating phenyl group directing ortho/para (to positions 2, 4, 6). The outcome is often a mixture of isomers.
Table 5: Potential Electrophilic Aromatic Substitution Reactions An interactive data table is available below.
| Reaction | Reagents | Expected Major Products (assuming amine protection as amide) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers, primarily at positions 4, 6, 2', and 4'. |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers, primarily at positions 4, 6, 2', and 4'. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation on the more activated ring, likely at para positions (4 and 4'). |
| Sulfonation | SO₃, H₂SO₄ | Mixture of sulfonic acid derivatives, primarily at para positions (4 and 4'). |
Interactive Data Table: Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products (assuming amine protection as amide) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers, primarily at positions 4, 6, 2', and 4'. |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers, primarily at positions 4, 6, 2', and 4'. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation on the more activated ring, likely at para positions (4 and 4'). |
| Sulfonation | SO₃, H₂SO₄ | Mixture of sulfonic acid derivatives, primarily at para positions (4 and 4'). |
Modifications for Tunable Electronic Properties in Derivatives
The electronic properties of derivatives of (3-Phenylphenyl)methanamine can be systematically modified by introducing various functional groups onto the biphenyl scaffold. These modifications primarily influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the HOMO-LUMO gap and, consequently, the material's electronic and optical characteristics. missouristate.edu The tuning of these properties is crucial for applications in materials science, such as in the development of organic semiconductors and fluorescent probes. missouristate.edu
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the phenyl rings can significantly impact the electronic structure. missouristate.edu Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), tend to increase the energy of the HOMO, while electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), generally lower the energy of the LUMO. missouristate.edunih.gov These effects can be systematically studied to create a library of derivatives with tailored electronic properties.
| Substituent (X) | Position | Electronic Nature | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
|---|---|---|---|---|---|
| -OCH₃ | 4' | Electron-Donating | Increase | Slight Increase | Decrease |
| -CH₃ | 4' | Electron-Donating | Slight Increase | Negligible | Slight Decrease |
| -Cl | 4' | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slight Decrease | Decrease | Variable |
| -NO₂ | 4' | Strongly Electron-Withdrawing | Decrease | Significant Decrease | Decrease |
| -CN | 4' | Strongly Electron-Withdrawing | Decrease | Significant Decrease | Decrease |
This table is illustrative and based on general principles of substituent effects on aromatic systems. Specific values would require experimental or computational studies on the specific derivatives.
Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting how these structural modifications will affect the electronic properties of the resulting molecules. ichem.mdresearchgate.netdoaj.org By calculating the HOMO and LUMO energy levels, researchers can pre-screen potential derivatives for desired characteristics before undertaking synthetic efforts. ichem.mdresearchgate.netdoaj.org
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving (3-Phenylphenyl)methanamine hydrochloride is fundamental to controlling reaction outcomes and designing efficient synthetic routes. The primary amine group is the main site of reactivity, participating in common reactions such as acylation and alkylation.
The derivatization of (3-Phenylphenyl)methanamine proceeds through various reaction intermediates and transition states. For instance, in an N-acylation reaction with an acyl chloride, the reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate is typically unstable and rapidly collapses, expelling the chloride leaving group to form the final amide product.
Computational chemistry plays a crucial role in elucidating the structures and energies of these transient species. stackexchange.com Transition state theory can be applied to model the energy barriers of these reactions, providing insights into reaction kinetics. wikipedia.org For example, in the case of N-alkylation with an alkyl halide, the reaction proceeds via a transition state where the N-C bond is partially formed and the C-X (where X is a halogen) bond is partially broken. The stability of this transition state is influenced by steric and electronic factors of both the amine and the alkylating agent.
Studies on the bioactivation of benzylamine (B48309) have revealed the formation of various reactive intermediates. acs.orgnih.gov These studies, while not directly on the title compound, suggest that metabolic pathways can generate electrophilic intermediates capable of reacting with cellular nucleophiles. acs.orgnih.gov
Kinetic studies provide quantitative data on the rates of derivatization reactions of (3-Phenylphenyl)methanamine. The rate of these reactions is dependent on several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. For reactions involving the primary amine, the rate is often influenced by the nucleophilicity of the amine and the electrophilicity of the reacting partner.
The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. researchgate.netmarquette.eduacs.org For the derivatization of substituted (3-Phenylphenyl)methanamine analogues, a Hammett plot would correlate the logarithm of the rate constant with the substituent constant (σ). The slope of this plot (ρ) provides information about the nature of the transition state. marquette.edu A negative ρ value indicates a buildup of positive charge in the transition state, suggesting that electron-donating groups on the phenyl rings will accelerate the reaction. marquette.edu Conversely, a positive ρ value would imply a buildup of negative charge, with electron-withdrawing groups increasing the reaction rate.
| Substituent (X) on Benzylamine | Hammett Constant (σp) | Relative Rate Constant (kx/kH) | log(kx/kH) |
|---|---|---|---|
| -OCH₃ | -0.27 | 5.8 | 0.76 |
| -CH₃ | -0.17 | 2.8 | 0.45 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 0.4 | -0.40 |
| -NO₂ | 0.78 | 0.02 | -1.70 |
This table presents hypothetical data for illustrative purposes, based on typical trends observed in Hammett studies of benzylamine reactions. The negative slope that would be obtained from plotting log(kx/kH) vs. σp indicates a positive charge buildup in the transition state, which is stabilized by electron-donating groups.
Various methods have been developed for the derivatization of primary amines for analytical purposes, and these often involve kinetic considerations to ensure complete reaction. nih.govsigmaaldrich.com For instance, derivatization with reagents like Dansyl-Cl or Fmoc-Cl is widely used, and the reaction conditions are optimized to achieve rapid and quantitative conversion. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
(3-Phenylphenyl)methanamine Hydrochloride as a Molecular Building Block
As a fundamental building block, this compound provides chemists with a pre-formed biphenyl (B1667301) structure, streamlining the synthesis of larger, more intricate molecules. This circumvents the need for often complex and lower-yielding cross-coupling reactions to form the biphenyl core at a later stage in a synthetic sequence.
The primary amine functionality of (3-Phenylphenyl)methanamine is a key reactive site for the construction of elaborate organic structures. This group can readily participate in reactions such as N-alkylation, acylation, and reductive amination to attach the biphenylmethane motif to other molecular fragments. Furthermore, it is instrumental in the synthesis of heterocyclic compounds. For instance, primary amines are common reactants in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing rings like pyrroles, imidazoles, and pyrazoles.
One-pot, multi-component reactions are a powerful strategy in modern synthesis where the amine group can act as a key nucleophile. For example, in benzannulation reactions, amines can react with 1,3-diketones and another component to form highly substituted anilines and related heterocyclic systems under mild conditions. beilstein-journals.org This approach highlights the efficiency of using amine building blocks to rapidly generate molecular complexity. beilstein-journals.org The synthesis of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives demonstrates a similar principle, where the amine is the final functional group generated from the reduction of an oxime, creating a new molecular entity with potential biological activity. amazonaws.com
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.gov this compound is an ideal building block for such libraries due to its defined core structure (the biphenyl scaffold) and a reactive functional group (the amine) that allows for diversification.
In a typical combinatorial synthesis, the biphenylmethanamine core can be anchored to a solid support. The amine group is then reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (to form imines, which can be reduced to secondary amines), or sulfonyl chlorides (to form sulfonamides). Each reaction vessel or "pin" in an array would use a different building block, leading to a library of unique compounds. nih.govresearchgate.net This strategy was successfully employed in the construction of a family of biphenyl combinatorial libraries based on biphenyl amino acid building blocks to identify vitronectin receptor antagonists. nih.gov The ability to generate customized libraries of primary amines is considered a valuable input for creating further, more complex libraries for screening purposes. amazonaws.com
Table 1: Example of Diversification Points in a Combinatorial Library This table illustrates the concept of how a core scaffold, similar to (3-Phenylphenyl)methanamine, can be diversified.
| Scaffold Core | Reagent Class | Linkage Formed | Resulting Functional Group |
|---|---|---|---|
| R-NH₂ | Carboxylic Acids (R'-COOH) | Amidation | Amide (R-NH-CO-R') |
| R-NH₂ | Aldehydes (R'-CHO) | Reductive Amination | Secondary Amine (R-NH-CH₂-R') |
| R-NH₂ | Sulfonyl Chlorides (R'-SO₂Cl) | Sulfonylation | Sulfonamide (R-NH-SO₂-R') |
The incorporation of the (3-phenylphenyl)methanamine scaffold into molecules can lead to the development of novel reagents with unique properties. The biphenyl group can influence the steric and electronic environment of a catalytic or reactive center attached to the amine. For instance, by converting the amine into a more complex functional group, such as a ligand for a metal catalyst, the biphenyl moiety can act as a directing group or a source of chirality, thereby opening up new "reagent spaces" for asymmetric synthesis or specialized catalytic reactions. While specific examples for this compound are not prevalent, the principle is well-established in the synthesis of ligands and organocatalysts where bulky, rigid backbones are required to control reactivity and selectivity.
Contributions to Medicinal Chemistry and Drug Discovery Research
The biphenylmethanamine structural motif is a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a recurring feature in a variety of therapeutic agents.
The biphenylmethanamine skeleton is a key component in the design of numerous biologically active compounds. The two phenyl rings can be substituted with various functional groups to modulate properties such as target binding affinity, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion). The flexible linker between the biphenyl group and the amine allows the molecule to adopt different conformations to fit into protein binding pockets.
Research has shown that derivatives of this scaffold are potent inhibitors of various enzymes and receptors. For example, modifications of the biphenylamide structure have been pursued to develop C-terminal inhibitors of the Hsp90 protein, a target in cancer therapy. beilstein-journals.org In these syntheses, Suzuki coupling is a common method used to create the core biphenyl structure, which is then elaborated to produce the final active molecules. beilstein-journals.org Similarly, (2-(benzyloxy)phenyl)methanamine (B111105) derivatives have been developed as highly potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising target for melanoma treatment. nih.gov
Table 2: Research Findings on Biphenylmethanamine Derivatives
| Derivative Class | Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| (2-(Benzyloxy)phenyl)methanamine Derivatives | CARM1 | Melanoma (Cancer) | Compound 17e showed high potency (IC₅₀ = 2 ± 1 nM) and selectivity for CARM1, with good antitumor efficacy in a xenograft model. nih.gov |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Convergent synthesis is a strategy that prepares different fragments of a large molecule separately before coupling them together. The (3-phenylphenyl)methanamine scaffold is well-suited for this approach.
The rigid biphenyl core can serve as the central organizing element. Different pharmacophoric groups can be synthesized independently and then attached to specific positions on the biphenyl rings or to the amine nitrogen in the final steps of the synthesis. This modular approach allows for rapid optimization of a lead compound. If one part of the molecule needs to be changed to improve activity or reduce toxicity, only the synthesis of that specific fragment needs to be altered, rather than re-designing the entire synthetic route from the beginning. The use of privileged scaffolds like 2-phenylcyclopropylmethylamine (PCPMA) for CNS drug design illustrates this principle, where the core structure provides a template for designing compounds that can interact with aminergic GPCRs and transporters. nih.gov The biphenylmethanamine scaffold functions similarly, providing a versatile platform for the convergent assembly and optimization of new therapeutic candidates.
Integration in Structure-Activity Relationship (SAR) Studies for Biological Targets
The (3-Phenylphenyl)methanamine scaffold is a valuable pharmacophore in medicinal chemistry, primarily due to the biphenyl group, which offers a rigid yet conformationally flexible backbone, and the versatile aminomethyl group. Structure-Activity Relationship (SAR) studies involving this and related biphenyl structures are crucial for optimizing ligand-target interactions. SAR explores how systematic chemical modifications to a lead compound, such as (3-Phenylphenyl)methanamine, influence its biological activity.
Key modification sites for SAR studies on this scaffold include:
The Biphenyl System: Substituents can be introduced on either phenyl ring. The nature (electron-donating or electron-withdrawing), size, and position of these substituents can drastically alter binding affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, in studies on pyrazolopyrimidine derivatives, the introduction of a 4-fluorophenyl group was found to be highly effective for in vitro growth inhibition of M. tuberculosis. mdpi.com
The Methylene (B1212753) Linker: The CH₂ group provides spacing and flexibility between the aromatic system and the amine. Its replacement with other linkers or its incorporation into larger ring systems can modulate the compound's orientation within a binding pocket.
The Amine Group: The primary amine is a key interaction point, often forming hydrogen bonds or salt bridges with biological targets like enzymes or receptors. It can be alkylated to a secondary or tertiary amine, or converted to an amide, to probe the importance of its hydrogen-bonding capacity and basicity. In studies of dopamine (B1211576) transporter (DAT) inhibitors, replacing an ether linkage with a secondary amine in benztropinamine analogues resulted in similar binding affinities, indicating the amine's effectiveness as a key interacting group. nih.gov
Research on related structures provides a clear framework for how SAR is applied. For example, in the development of 3-phenylcoumarin-based inhibitors for Monoamine Oxidase B (MAO-B), various substituents on the phenyl ring were investigated to determine their effect on inhibitory activity. frontiersin.org Similarly, SAR studies on benzimidazole (B57391) derivatives have been used to optimize their activity against targets in cancer and neurodegenerative diseases by modifying the aromatic rings. mdpi.comresearchgate.net These examples underscore the systematic approach of modifying specific parts of a molecule, a strategy directly applicable to optimizing the biological activity of derivatives of this compound.
| Compound Series | Biological Target/Application | Key SAR Findings | Reference |
| Pyrazolopyrimidin-7-amines | Mycobacterium tuberculosis | 3-(4-fluoro)phenyl group and various 5-aryl substituents enhanced inhibitory activity. | mdpi.com |
| 3-Aryl Tropane Analogs | Dopamine Transporter (DAT) | Replacement of a 3β-ether linkage with a 3β-secondary amine maintained high DAT binding affinity. | nih.gov |
| Benzimidazole Analogues | Acetylcholinesterase (AChE) | Modifications on both the benzimidazole and phenyl rings strongly influenced AChE inhibition and selectivity. | mdpi.com |
| Pyrazolopyridinyl Pyrimidines | Aortic Ring Relaxation | Smaller cycloalkane or shorter alkyl substituents led to better activity, indicating sensitivity to steric effects. | nih.gov |
Exploration of Aromatic Amine Derivatives in Therapeutics
Aromatic amines, including the class of biphenylmethylamines represented by (3-Phenylphenyl)methanamine, are foundational structures in therapeutic agent discovery. nih.gov Their utility stems from the combination of the aromatic moiety, which can engage in π-π stacking and hydrophobic interactions with biological targets, and the amine group, which serves as a protonatable handle for aqueous solubility and a key hydrogen bond donor/acceptor.
The biphenyl core is particularly significant. It is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This framework can mimic the presentation of pharmacophoric features found in peptide ligands, allowing it to interact with a wide range of protein targets. The torsional flexibility around the phenyl-phenyl bond allows the molecule to adopt different low-energy conformations, enabling it to fit optimally into diverse binding sites.
Derivatives of this structural class have been investigated for a wide range of therapeutic applications:
Anticancer Agents: The ability of planar aromatic systems to intercalate with DNA is a well-known anticancer mechanism. Naphthalimide derivatives, which feature a rigid aromatic system, have shown significant efficacy against various cancer cell lines. nih.govresearchgate.net The biphenyl system in (3-Phenylphenyl)methanamine can be similarly functionalized to create compounds that target DNA or cancer-related enzymes.
Neurodegenerative Diseases: The amine group is a common feature in drugs targeting the central nervous system (CNS). For example, benzimidazole derivatives containing amine functionalities have been developed as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com
Antimicrobial Agents: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, when substituted with phenyl groups, has yielded potent inhibitors of mycobacterial growth, highlighting the potential of aromatic amines in developing new treatments for tuberculosis. mdpi.com
The exploration of these derivatives often involves creating libraries of related compounds to screen for activity against specific diseases, followed by detailed SAR studies to refine the most promising hits. nih.gov
Potential in Supramolecular Chemistry and Functional Material Design
Formation of Mechanically Interlocked Molecules (MIMs) and Rotaxanes
The structural features of this compound make it a highly suitable building block for the construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. rsc.orgresearchgate.net MIMs are architectures where two or more components are linked by a mechanical bond, not a covalent one, meaning they are entangled in space. rsc.org
The Biphenyl Group as a Rigid Axle/Spacer: The biphenyl unit provides a linear, rigid component that can act as the "axle" in a rotaxane. A rotaxane consists of a dumbbell-shaped molecule (axle with bulky stoppers) threaded through a macrocycle (a ring-shaped molecule). researchgate.net
The Ammonium (B1175870) Center as a Recognition Site: In its hydrochloride salt form, the primary amine exists as an ammonium group (-CH₂NH₃⁺). This positively charged site is a perfect recognition motif for threading electron-rich macrocycles, such as crown ethers, through hydrogen bonding interactions.
A notable example in the literature describes the preparation of a handcuff-like researchgate.netrotaxane using a molecule containing a biphenyl group to link two crown ethers, which were then threaded with a symmetrical bis-ammonium salt. nih.gov This demonstrates precisely how the biphenyl and ammonium functionalities can be combined to template the formation of complex, interlocked structures. The self-assembly process is driven by the non-covalent interactions between the ammonium "station" on the axle and the oxygen atoms of the crown ether "wheel." hku.hk Once threaded, bulky "stopper" groups would be chemically attached to the ends of the biphenylmethanamine-derived axle to prevent the macrocycle from dethreading, thus forming a stable rotaxane.
| Molecular Component | Role in Rotaxane Formation | Relevant Interaction/Feature | Reference |
| Biphenyl Unit | Rigid axle or structural spacer | Provides length and defined geometry for the axle. | nih.gov |
| Aminomethyl Group (as Ammonium Salt) | Recognition site ("station") | Forms strong hydrogen bonds with electron-rich macrocycles (e.g., crown ethers). | nih.gov |
| Macrocycle (e.g., Crown Ether) | "Wheel" or "Ring" | Encircles the axle at the ammonium recognition site. | hku.hk |
| Bulky End-Groups ("Stoppers") | Preventing Dethreading | Sterically hinder the macrocycle from slipping off the axle, creating a stable mechanical bond. | rsc.org |
Applications in the Development of Mechanochromic Materials
Mechanochromic materials are a class of "smart" materials that change their optical properties, such as color or fluorescence, in response to a mechanical stimulus like grinding, stretching, or shearing. mdpi.com Aromatic amines are frequently used as core components in the design of these materials.
The potential of (3-Phenylphenyl)methanamine derivatives in this field arises from two key features:
The Aromatic System: The biphenyl group possesses π-conjugated electronic orbitals. The degree of conjugation, and thus the material's color, is highly dependent on the dihedral angle (twist) between the two phenyl rings. Applying mechanical force can alter this angle in the solid state, changing the extent of π-orbital overlap and leading to a visible color change.
The Amine Group: The amine can act as an electron-donating group, which can be paired with an electron-acceptor group to create a donor-acceptor (D-A) fluorophore. researchgate.net The emission properties of such D-A systems are often sensitive to molecular packing and intermolecular interactions. Mechanical force can disrupt the crystalline packing, shifting the material from a crystalline to an amorphous state, which in turn alters the fluorescence emission color.
While triphenylamine (B166846) is a more commonly cited example in mechanochromic materials, the underlying principles are directly applicable to biphenyl-based amines. researchgate.net For example, research on biphenyl enamines has shown that subtle structural variations can lead to significant changes in material properties for optoelectronic applications. nih.govbohrium.comresearchgate.net By functionalizing the (3-Phenylphenyl)methanamine core, researchers could design molecules that exhibit specific mechanochromic responses. For instance, mechanical force could induce a planarization of the biphenyl system or disrupt intermolecular hydrogen bonds involving the amine group, resulting in a reversible or irreversible color change. mdpi.com
Spectroscopic and Structural Characterization of 3 Phenylphenyl Methanamine Hydrochloride and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
¹H NMR Spectroscopy for Proton Environments
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of (3-Phenylphenyl)methanamine hydrochloride, distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons would be expected.
The aromatic region would display a complex pattern of multiplets due to the protons on the two phenyl rings. The protons on the phenyl ring bearing the aminomethyl group and the protons on the terminal phenyl ring would exhibit unique chemical shifts influenced by their respective electronic environments. The protons on the biphenyl (B1667301) system are chemically distinct and would likely appear in the range of δ 7.2-7.8 ppm.
The benzylic protons of the -CH₂-NH₃⁺ group are expected to appear as a singlet or a multiplet, typically downfield from standard alkyl protons due to the deshielding effect of the adjacent phenyl ring and the positively charged amino group. This signal would likely be observed around δ 4.0-4.3 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
For comparison, the ¹H NMR spectrum of the related compound benzylamine (B48309) hydrochloride in DMSO-d₆ shows the benzylic protons at approximately δ 3.99 (s, 2H), the aromatic protons in a multiplet between δ 7.37-7.53 (m, 5H), and the ammonium protons as a broad singlet at δ 8.64 (s, 3H) mpg.de.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.2 - 7.8 | m |
| Benzylic CH₂ | 4.0 - 4.3 | s or m |
| Ammonium NH₃⁺ | Variable | br s |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The aromatic carbons would generate a series of signals in the downfield region of the spectrum, typically between δ 125-145 ppm. The quaternary carbons at the point of attachment between the two phenyl rings and the carbon attached to the aminomethyl group would have distinct chemical shifts.
The benzylic carbon of the -CH₂-NH₃⁺ group is expected to have a chemical shift in the range of δ 40-50 ppm. For instance, the benzylic carbon in benzylamine hydrochloride is observed at δ 42.25 ppm in DMSO-d₆ mpg.de.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 125 - 130 |
| Aromatic C-C/C-N | 135 - 145 |
| Benzylic CH₂ | 40 - 50 |
Advanced NMR Techniques (e.g., HMBC, HSQC, NOESY) for Detailed Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the benzylic methylene group and the aromatic rings to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons, such as confirming the link between the benzylic methylene group and the biphenyl scaffold, and the connection between the two phenyl rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help to determine the three-dimensional structure and conformation of the molecule in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition and thus the molecular formula of a compound. For (3-Phenylphenyl)methanamine, the free base, HRMS would be used to confirm the molecular formula C₁₃H₁₃N by matching the experimentally measured exact mass with the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and ionic compounds, such as amine hydrochlorides. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, where M is (3-Phenylphenyl)methanamine. This would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus the mass of a proton. Fragmentation of this parent ion can provide further structural information. For benzylamine derivatives, a common fragmentation pathway involves the loss of the amine group, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation nih.gov.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are essential techniques for elucidating the molecular structure and electronic properties of chemical compounds. Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds, allowing for functional group identification, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, providing insight into the chromophoric systems within the molecule.
The infrared spectrum of this compound is expected to be dominated by features arising from the protonated primary amine (ammonium, -NH₃⁺), the aromatic biphenyl core, and the methylene (-CH₂) linker. Amine salts are highly polar and exhibit characteristic, often broad, absorption bands. spectroscopyonline.com
Key expected vibrational modes include:
N-H Stretching: As a primary amine salt, the -NH₃⁺ group will display a very broad and strong absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding in the solid state and the various stretching modes of the N-H bonds.
Overtone/Combination Bands: A series of weaker, multiple bands is anticipated in the 2800 cm⁻¹ to 2000 cm⁻¹ region. These are overtone and combination bands characteristic of ammonium salts and are a result of the highly polar nature of the functional group. spectroscopyonline.com
Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the two phenyl rings.
Aliphatic C-H Stretching: The methylene (-CH₂) group will give rise to symmetric and asymmetric stretching vibrations, which are expected as sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). These peaks may appear as shoulders on the much broader N-H stretching envelope. spectroscopyonline.com
N-H Bending: The ammonium group features distinct bending vibrations. An asymmetric bend is typically observed in the 1625-1560 cm⁻¹ range, while a symmetric bend appears between 1550 cm⁻¹ and 1500 cm⁻¹. spectroscopyonline.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected to produce several sharp, medium-to-weak bands in the 1610-1450 cm⁻¹ region.
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 | Strong, very broad |
| Aromatic C-H Stretch | Biphenyl | 3100 - 3000 | Medium, sharp |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 2950 - 2850 | Medium, sharp |
| Overtone/Combination Bands | Ammonium (-NH₃⁺) | 2800 - 2000 | Weak to medium |
| N-H Asymmetric Bend | Ammonium (-NH₃⁺) | 1625 - 1560 | Medium |
| N-H Symmetric Bend | Ammonium (-NH₃⁺) | 1550 - 1500 | Medium |
| Aromatic C=C Stretch | Biphenyl | 1610 - 1450 | Medium to weak, sharp |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to weak |
The UV-Vis spectrum of this compound is determined by its primary chromophore, the biphenyl system. The aminomethyl hydrochloride group (-CH₂NH₃⁺Cl⁻) is not a chromophore but acts as an auxochrome, which typically has a minor influence on the absorption wavelength.
The biphenyl molecule exhibits strong absorption in the UV region due to π → π* electronic transitions within the conjugated system of the two aromatic rings. The main absorption band for unsubstituted biphenyl in solution shows a maximum (λₘₐₓ) at approximately 247-250 nm. researchgate.netomlc.org This intense absorption is characteristic of the conjugated biphenyl structure. A second, often stronger, peak may also be observed at a lower wavelength, around 206 nm. researchgate.net The presence of the aminomethyl group is not expected to significantly shift this primary absorption band, as the methylene group isolates the nitrogen atom from the π-system of the rings, preventing direct electronic conjugation.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λₘₐₓ (nm) |
| π → π | Biphenyl System | ~250 |
| π → π | Biphenyl System | ~206 |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a specific crystal structure for this compound has not been reported in the public domain. However, X-ray crystallography would be the definitive method to determine its precise three-dimensional solid-state structure.
A crystallographic study would reveal key structural parameters, including:
Crystal Packing: The arrangement of the molecules within the crystal lattice would be elucidated.
Intermolecular Interactions: The study would detail the non-covalent interactions that stabilize the crystal structure. For an amine hydrochloride, the most significant of these are the hydrogen bonds. Strong N-H···Cl⁻ hydrogen bonds are expected to form between the ammonium cation and the chloride anion, creating a network that holds the ions together in the solid state. nih.gov This is a defining characteristic of amine salt crystal structures.
Table 3: Crystallographic Data (Hypothetical for this compound)
| Parameter | Description | Value |
| Chemical Formula | C₁₃H₁₄N · HCl | N/A |
| Formula Weight | 219.72 g/mol | N/A |
| Crystal System | The geometric shape of the unit cell. | Not Determined |
| Space Group | The symmetry elements of the crystal. | Not Determined |
| a, b, c (Å) | Unit cell dimensions. | Not Determined |
| α, β, γ (°) | Unit cell angles. | Not Determined |
| V (ų) | Volume of the unit cell. | Not Determined |
| Z | Number of molecules per unit cell. | Not Determined |
| Key Interactions | Dominant intermolecular forces. | N-H···Cl⁻ Hydrogen Bonding (Expected) |
Computational and Theoretical Investigations of 3 Phenylphenyl Methanamine Hydrochloride
Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies
Quantum mechanical and molecular mechanics methods are fundamental tools for the detailed examination of molecular systems. QM methods, particularly Density Functional Theory (DFT), offer high accuracy in describing the electronic properties of molecules. In contrast, MM methods provide a more computationally efficient approach for exploring the conformational landscape and intermolecular interactions, making them suitable for larger systems and longer timescale simulations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT provides a balance between computational cost and accuracy. For a molecule like (3-Phenylphenyl)methanamine hydrochloride, DFT calculations, often employing functionals such as B3LYP in combination with basis sets like 6-31G**, can elucidate key electronic properties. nih.govresearchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. In biphenyl (B1667301) derivatives, the electronic properties, including the HOMO-LUMO gap, are influenced by the nature and position of substituents on the phenyl rings. researchgate.netijeijournal.com
Table 1: Representative DFT-Calculated Electronic Properties for a Biphenyl Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values presented are representative for a substituted biphenyl derivative and may vary for this compound.
Prediction of Spectroscopic Properties (e.g., Absorption and Emission Wavelengths)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules, such as their UV-Vis absorption and emission spectra. scirp.org These calculations can provide insights into the electronic transitions responsible for the observed spectral features. For aromatic systems like this compound, the absorption spectra are typically characterized by π-π* transitions within the biphenyl moiety. The position of the absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic rings and the solvent environment. researchgate.netnih.gov
Theoretical calculations of vibrational frequencies using DFT can also aid in the interpretation of experimental infrared (IR) and Raman spectra, providing a detailed assignment of vibrational modes to specific molecular motions.
Conformational Analysis and Optimization of Molecular Geometries
The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The molecule possesses several rotatable bonds, including the bond connecting the two phenyl rings and the bonds associated with the aminomethyl group. Conformational analysis aims to identify the low-energy conformations (conformers) and the energy barriers between them. unacademy.com
Molecular mechanics and quantum mechanical methods can be used to perform conformational searches and geometry optimizations. For biphenyl derivatives, a critical parameter is the dihedral angle between the two phenyl rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, the rings are twisted with respect to each other to minimize steric hindrance between the ortho-hydrogens. researchgate.net The presence of substituents can further influence the preferred dihedral angle. nih.gov
Table 2: Torsional Energy Profile for a Generic Substituted Biphenyl
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.0 |
| 45 | 0.0 |
| 90 | 1.5 |
| 180 | 2.0 |
Note: This table provides a hypothetical energy profile. The actual values for this compound would require specific calculations.
Analysis of Intermolecular Interactions and Binding Affinity Prediction
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases and its binding affinity to biological targets. The molecule can participate in a variety of non-covalent interactions, including hydrogen bonding (via the amine group), π-π stacking (between the phenyl rings), and van der Waals forces. gatech.edu
Computational methods can be used to calculate the strength and geometry of these interactions. For instance, the interaction energy between two molecules can be computed using high-level quantum mechanical methods. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the regions of positive and negative electrostatic potential on the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and play a role in intermolecular interactions. nih.gov
In the context of drug design, computational techniques such as molecular docking and free energy calculations are employed to predict the binding mode and affinity of a ligand to a protein target. nih.gov
pKa Prediction and Acidity/Basicity Modeling
The pKa of the aminomethyl group in this compound is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. Computational methods can be used to predict pKa values with reasonable accuracy. aip.orgpeerj.com
One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase using a high-level quantum mechanical method and then correcting for the effects of solvation using a continuum solvent model. researchgate.netresearchgate.net The accuracy of these predictions can be improved by using an isodesmic reaction approach, where the pKa is calculated relative to a structurally similar compound with a known experimental pKa. researchgate.net For substituted amines, the pKa can be influenced by the electronic effects of the substituents. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the thermodynamics of molecular interactions. asianpubs.org
For this compound, MD simulations can be used to explore its conformational landscape in solution, revealing the accessible conformations and the transitions between them. jinr.ru Simulations can also be used to study the hydration of the molecule and its interaction with other molecules in its environment. researchgate.net In the context of drug-protein interactions, MD simulations can be used to assess the stability of a docked ligand in the binding site of a protein and to calculate the binding free energy. nih.govaip.org The results of MD simulations can provide a more realistic picture of the behavior of the molecule in a biological environment compared to static computational models. aip.org
Exploration of Conformational Dynamics and Molecular Stability
Potential Energy Surface (PES) scans are a common theoretical method used to investigate conformational landscapes. By systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, a PES plot is generated, revealing low-energy (stable) and high-energy (unstable) conformations. For (3-Phenylphenyl)methanamine, the dihedral angle between the two phenyl rings is a critical determinant of molecular shape, influencing its steric and electronic properties. The relative orientation of the aminomethyl group is equally important for potential interactions, such as hydrogen bonding.
Molecular stability is assessed by comparing the relative energies of these optimized conformers. The global minimum on the potential energy surface represents the most stable and, therefore, the most probable conformation in the gaseous phase. Solvation models can be incorporated into these calculations to simulate the effects of a solvent environment, which can influence conformational preference by stabilizing or destabilizing certain forms through intermolecular interactions.
Table 1: Illustrative Relative Energies of (3-Phenylphenyl)methanamine Conformers This table presents hypothetical data representative of a computational conformational analysis.
| Conformer ID | Phenyl-Phenyl Dihedral Angle (°) | Phenyl-CH2NH2 Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | 38.5 | 65.2 | 0.00 | 75.8 |
| Conf-2 | 90.0 | 68.1 | 2.15 | 3.5 |
| Conf-3 | 39.1 | 178.5 | 1.50 | 9.1 |
| Conf-4 | 145.2 | 64.9 | 1.20 | 11.6 |
Mechanistic Insights into Chemical Transformations and Reaction Kinetics
Theoretical chemistry offers profound insights into the mechanisms of chemical reactions involving (3-Phenylphenyl)methanamine. By mapping the reaction pathways, computational models can identify transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction feasibility and kinetics.
For instance, the reactivity of the primary amine group could be modeled for reactions such as N-acylation or N-alkylation. Using methods like Density Functional Theory (DFT), the entire reaction coordinate can be calculated. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea).
According to Transition State Theory, the activation energy is directly related to the reaction rate constant (k). A higher activation energy implies a slower reaction. Computational studies can thus predict reaction rates, compare competing reaction pathways, and explain how substituents on the phenyl rings might influence reactivity through electronic or steric effects.
Protein-Ligand Interactions and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. For this compound, these studies are essential to hypothesize its potential biological targets and understand the structural basis of its activity.
In a typical docking simulation, the ligand is placed into the binding pocket of a protein, and its conformational and orientational space is explored. A scoring function is then used to estimate the binding free energy, with lower scores generally indicating a more favorable interaction. The analysis of the resulting docked pose reveals specific molecular interactions that stabilize the protein-ligand complex. These interactions can include:
Hydrogen Bonds: The protonated amine group (-NH3+) is a strong hydrogen bond donor.
Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface that can interact with nonpolar residues in the protein. nih.gov
π-Stacking: Face-to-face or edge-to-face interactions can occur between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Cation-π Interactions: The positively charged aminium group can form favorable interactions with the electron-rich face of an aromatic ring. nih.gov
Table 2: Hypothetical Protein-Ligand Interactions for (3-Phenylphenyl)methanamine This table shows representative interactions that could be identified in a molecular docking study.
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | -NH3+ | Aspartic Acid (ASP) 115 | 2.8 |
| Hydrogen Bond | -NH3+ | Glutamic Acid (GLU) 199 | 3.1 |
| Cation-π | -NH3+ | Tryptophan (TRP) 86 | 4.2 |
| π-Stacking (Face-to-Face) | Phenyl Ring 1 | Phenylalanine (PHE) 330 | 3.8 |
| Hydrophobic (Alkyl-π) | Phenyl Ring 2 | Leucine (LEU) 205 | 4.5 |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. bldpharm.com By establishing a mathematical relationship, a QSAR model can be used to predict the activity of new, unsynthesized molecules. bldpharm.com
The development of a QSAR model for analogues of (3-Phenylphenyl)methanamine would involve several steps:
Data Set Compilation: A collection of structurally similar molecules with experimentally measured biological activities is required.
Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation linking the descriptors (independent variables) to the biological activity (dependent variable).
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Field-based 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. They generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobicity are predicted to increase or decrease biological activity, providing direct guidance for molecular design. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Molecular size and flexibility |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Physicochemical (2D/3D) | LogP, Topological Polar Surface Area (TPSA) | Lipophilicity and polarity |
| Quantum Chemical (3D) | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity |
| Field-Based (3D) | CoMFA/CoMSIA Fields (Steric, Electrostatic, etc.) | 3D shape and physicochemical properties |
Deuterium Kinetic Isotope Effect (DKIE) Studies for Reaction Mechanism Elucidation
The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool for investigating the mechanism of a chemical reaction. It is defined as the ratio of the rate constant of a reaction with a light isotopologue (typically hydrogen, kH) to the rate constant of the same reaction with a heavy isotopologue (deuterium, kD), i.e., KIE = kH/kD.
Computational modeling can predict DKIE values, which can then be compared with experimental results to support or refute a proposed reaction mechanism. The effect arises from the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond; the C-D bond is stronger and has a lower ZPE.
Primary KIE: Observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. A normal primary KIE (kH/kD > 1, typically 2-7) indicates that this bond is being cleaved in the transition state.
Secondary KIE: Observed when the bond to the isotope is not broken but is located at or near the reaction center. These effects are smaller (kH/kD ≈ 0.7–1.5) and provide information about changes in hybridization or the steric environment of the isotopically substituted position during the reaction. An inverse KIE (kH/kD < 1) often suggests a more sterically crowded transition state or a change in hybridization from sp2 to sp3.
For (3-Phenylphenyl)methanamine, DKIE studies could be computationally modeled for reactions involving C-H bond activation on the methylene (B1212753) bridge or N-H bond cleavage at the amine.
Table 4: Interpretation of Theoretical Deuterium KIE Values
| KIE Value (kH/kD) | Type | Interpretation |
|---|---|---|
| > 2 | Normal Primary | C-H/N-H bond breaking occurs in the rate-determining step. |
| 1.0 - 1.4 | Normal Secondary | Change in hybridization from sp3 to sp2 at the labeled position. |
| ≈ 1.0 | No Effect | The labeled position is not involved in the rate-determining step. |
| 0.7 - 0.9 | Inverse Secondary | Change in hybridization from sp2 to sp3 or increased steric crowding at the transition state. |
Prediction and Analysis of Molecular Descriptors from Theoretical Models
Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. Theoretical models, ranging from empirical methods to high-level quantum mechanical calculations, are used to predict these descriptors. These properties are fundamental to understanding the behavior of (3-Phenylphenyl)methanamine and are essential inputs for QSAR and cheminformatics models.
Key descriptors include:
Molecular Weight: The mass of the molecule.
XLogP3: A calculated measure of lipophilicity, which influences absorption and distribution.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties.
Hydrogen Bond Donor/Acceptor Count: Determines the potential for forming hydrogen bonds with biological targets.
Rotatable Bond Count: An indicator of molecular flexibility.
Complexity: A measure of the intricacy of the molecular structure.
These descriptors provide a quantitative profile of the molecule, allowing for comparisons with other compounds and for the prediction of its pharmacokinetic properties.
Table 5: Predicted Molecular Descriptors for (3-Phenylphenyl)methanamine Data computed for the free base form, (3-Phenylphenyl)methanamine.
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C13H13N | Defines the atomic composition. |
| Molecular Weight | 183.25 g/mol | Basic physical property. |
| XLogP3 | 2.4 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The amine group can donate one H-bond. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can accept one H-bond. |
| Rotatable Bond Count | 2 | Reflects conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | Suggests good potential for membrane permeability. |
| Heavy Atom Count | 14 | Total number of non-hydrogen atoms. |
| Complexity | 161 | A score reflecting the complexity of the topology. |
Advanced Research Perspectives and Future Directions
Emerging Synthetic Strategies for Biphenylmethanamine Scaffolds
The development of efficient and sustainable synthetic routes to biphenylmethanamine scaffolds is a cornerstone of ongoing research. Traditional methods for constructing the biphenyl (B1667301) core often rely on classic coupling reactions. However, contemporary research is increasingly focused on greener and more atom-economical approaches. researchgate.net
Emerging strategies include:
Direct C-H Arylation: This powerful technique allows for the formation of the biphenyl linkage by directly coupling an aromatic C-H bond with an aryl halide. This avoids the need for pre-functionalized starting materials, such as boronic acids or organozinc reagents, thereby reducing waste and synthetic steps.
Catalytic Innovations: The use of novel catalyst systems, including those based on palladium, nickel, and copper, is enabling milder reaction conditions and broader substrate scopes for cross-coupling reactions. rsc.org Research is also exploring the use of more abundant and less toxic metals as catalysts.
Flow Chemistry: The application of continuous flow technologies to the synthesis of biphenylmethanamines offers several advantages over traditional batch processing. These include enhanced safety, improved reaction control, and the potential for seamless multi-step syntheses.
Biocatalysis: The use of enzymes to catalyze key synthetic steps is a growing area of interest. Biocatalysis can offer high levels of stereoselectivity and operate under environmentally benign aqueous conditions.
A comparative overview of traditional versus emerging synthetic strategies is presented in the table below.
| Feature | Traditional Methods (e.g., Suzuki, Stille Coupling) | Emerging Strategies (e.g., C-H Arylation, Flow Chemistry) |
| Starting Materials | Often require pre-functionalized substrates (boronic acids, organotins) | Can utilize simpler, unfunctionalized arenes |
| Atom Economy | Can be lower due to the generation of stoichiometric byproducts | Generally higher, with less waste generated |
| Reaction Conditions | Often require harsh conditions (high temperatures, strong bases) | Milder conditions are increasingly achievable |
| Scalability | Can be challenging for large-scale production | Flow chemistry, in particular, offers enhanced scalability |
| Environmental Impact | Can involve the use of toxic reagents and solvents | Focus on greener solvents and catalytic processes reduces environmental footprint |
Rational Design of Derivatives for Enhanced Functionality and Selectivity
The rational design of novel (3-Phenylphenyl)methanamine derivatives is a key focus for tailoring their properties for specific applications, particularly in medicinal chemistry and materials science. nih.gov By systematically modifying the structure of the parent compound, researchers can fine-tune its biological activity, selectivity, and physicochemical properties.
Key strategies in rational drug design include:
Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity. This allows researchers to identify the key structural features responsible for a compound's function. nih.gov
Bioisosteric Replacement: This involves replacing a functional group within the molecule with another group that has similar physical or chemical properties. This can be used to improve potency, reduce toxicity, or alter the pharmacokinetic profile of a compound.
Scaffold Hopping: This technique involves replacing the central biphenylmethanamine core with a different, but functionally equivalent, scaffold. This can lead to the discovery of novel compound classes with improved properties.
The following table outlines common structural modifications and their potential impact on functionality.
| Modification | Potential Impact |
| Substitution on the Phenyl Rings | Can influence electronic properties, lipophilicity, and steric interactions with biological targets. |
| Modification of the Methanamine Group | Can alter basicity, hydrogen bonding capacity, and metabolic stability. |
| Introduction of Conformational Constraints | Can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. |
Integration of Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational and experimental approaches is revolutionizing the discovery and development of new molecules based on the biphenylmethanamine scaffold. nih.gov In silico methods can significantly reduce the time and cost associated with traditional trial-and-error approaches. nih.govresearchgate.net
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This can help to identify potential drug candidates and guide the design of more potent analogs.
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of molecules, providing insights into their reactivity and stability.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing a more realistic picture of their interactions with biological systems.
ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. researchgate.net This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles.
The integration of these computational tools with experimental validation creates a powerful discovery pipeline, as illustrated below.
| Stage | Computational Approach | Experimental Validation |
| Hit Identification | Virtual screening of compound libraries | High-throughput screening (HTS) |
| Lead Optimization | Molecular docking and SAR modeling | Synthesis and in vitro/in vivo testing of analogs |
| Preclinical Development | ADME/Tox prediction | Pharmacokinetic and toxicology studies |
Exploration of Novel Applications in Chemical Science and Technology
While the biphenylmethanamine scaffold has been extensively explored in medicinal chemistry, its unique structural and electronic properties make it a promising candidate for a range of other applications in chemical science and technology. rsc.org
Potential novel applications include:
Organic Electronics: The biphenyl unit is a common component in organic light-emitting diodes (OLEDs) and other organic electronic devices due to its ability to transport charge. rsc.org
Asymmetric Catalysis: Chiral derivatives of biphenylmethanamine can be used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Supramolecular Chemistry: The aromatic rings of the biphenyl moiety can participate in non-covalent interactions, such as pi-stacking, making these compounds useful building blocks for the construction of complex supramolecular assemblies.
Chemical Sensors: By functionalizing the biphenylmethanamine scaffold with specific recognition elements, it may be possible to develop novel chemical sensors for the detection of various analytes.
Role in Advancing Fundamental Organic Chemistry Principles
The study of biphenylmethanamines and related compounds continues to contribute to our fundamental understanding of organic chemistry. nih.gov The synthesis and reactivity of these molecules provide a platform for exploring and developing new synthetic methodologies and for deepening our understanding of chemical principles.
Key areas of contribution include:
Atropisomerism: Substituted biphenyls can exhibit axial chirality, a phenomenon known as atropisomerism. The study of these isomers provides valuable insights into the principles of stereochemistry and conformational analysis.
Reaction Mechanisms: The development of new synthetic routes to biphenylmethanamines often involves the elucidation of complex reaction mechanisms, which expands our knowledge of catalysis and chemical reactivity.
Structure-Property Relationships: By systematically studying how changes in the structure of biphenylmethanamine derivatives affect their physical and chemical properties, researchers can develop a more predictive understanding of structure-property relationships.
Q & A
Basic: What are the common synthetic pathways for preparing (3-Phenylphenyl)methanamine hydrochloride and its structural analogs?
Answer:
The synthesis of this compound derivatives typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or methanol (MeOH) is effective for coupling aldehydes with amine precursors, as demonstrated in the synthesis of serotonin receptor agonists .
- Cyclopropane ring formation via [2+1] cycloaddition can introduce structural complexity, followed by hydrochloric acid salt formation .
- Stereoselective reduction of imine intermediates (e.g., using NaBH₄) improves enantiomeric purity, a method adapted from sertraline synthesis .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : For structural elucidation of aromatic protons, cyclopropane signals, and amine environments. Example: Methanamine derivatives show distinct imine proton shifts at δ 3.6–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions with <5 ppm error) .
- Polarimetry : Measures optical activity for chiral derivatives, such as (+)-40 with [α]D = +10.0° in D₂O .
Advanced: How can researchers optimize reaction conditions to improve yield and purity of this compound derivatives?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCE) enhance reductive amination efficiency .
- Catalyst tuning : NaBH(OAc)₃ minimizes over-reduction compared to NaBH₄ .
- Temperature control : Low temperatures (0–5°C) stabilize intermediates in cyclopropane synthesis .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures removes byproducts .
Advanced: What strategies resolve contradictions in spectral data for novel methanamine hydrochloride derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing benzyl protons from cyclopropane moieties .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify exchangeable protons (e.g., NH₃+ groups) .
- Comparative HRMS : Identifies unexpected adducts (e.g., sodium or potassium ions) that skew mass data .
Basic: What are the typical applications of this compound in pharmaceutical research?
Answer:
- Receptor modulation : Derivatives act as functionally selective serotonin 2C (5-HT2C) receptor agonists, with potential antipsychotic applications .
- Enzyme inhibition : Structural analogs (e.g., chloropyridinyl derivatives) inhibit lysyl oxidase-like 2 (LOXL2) at nanomolar IC₅₀ .
- Prodrug development : Amine groups facilitate conjugation with targeting moieties (e.g., nitrothiophene for CNS delivery) .
Advanced: How can SAR studies enhance the biological activity of this compound derivatives?
Answer:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) on phenyl rings improves receptor binding affinity (e.g., LOXL2 IC₅₀ = 126 nM for 2-chloropyridinyl analogs) .
- Bioisosteric replacement : Replacing phenyl with pyrimidine or tetrazine maintains activity while altering solubility .
- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with Ser5.42 in 5-HT2C receptors) .
Basic: How are stability and storage conditions determined for this compound?
Answer:
- Accelerated degradation studies : Expose compounds to heat (40°C), humidity (75% RH), and light to assess hydrolytic/oxidative stability .
- Long-term storage : Anhydrous salts are stored at RT in desiccators; hydrochloride forms are hygroscopic and require inert atmospheres .
Advanced: What computational tools predict the physicochemical properties of novel methanamine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
